molecular formula C17H25N3O3 B7929427 3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester

3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7929427
M. Wt: 319.4 g/mol
InChI Key: LBMAWUIRMVOMKZ-CFMCSPIPSA-N
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Description

Properties

IUPAC Name

benzyl 3-[[(2S)-2-aminopropanoyl]-ethylamino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-3-20(16(21)13(2)18)15-9-10-19(11-15)17(22)23-12-14-7-5-4-6-8-14/h4-8,13,15H,3,9-12,18H2,1-2H3/t13-,15?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMAWUIRMVOMKZ-CFMCSPIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)[C@H](C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C17H25N3O3
  • CAS Number : 919108-51-3
  • Molecular Weight : 319.404 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with an amino acid moiety, which contributes to its biological activity.

Medicinal Chemistry

The compound is being investigated for its role as a potential therapeutic agent due to its structural similarity to naturally occurring amino acids. Its applications include:

  • Anticancer Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds can exhibit cytotoxic effects against various cancer cell lines. Research has indicated that modifications to the amino acid structure can enhance selectivity and potency against tumor cells .
  • Neuroprotective Effects : Some studies have pointed toward the neuroprotective properties of similar compounds, suggesting that they may help mitigate neurodegenerative diseases by modulating neurotransmitter systems .

Biochemical Research

The compound serves as a valuable tool in biochemical research for the following reasons:

  • Enzyme Inhibition Studies : The unique structure allows it to act as an inhibitor for specific enzymes involved in metabolic pathways. This is crucial for understanding enzyme kinetics and developing inhibitors for therapeutic purposes .
  • Receptor Binding Studies : Research has shown that compounds with similar structures can interact with neurotransmitter receptors, providing insights into receptor-ligand interactions and their implications in pharmacology .

Pharmaceutical Development

In pharmaceutical contexts, this compound is explored for:

  • Drug Formulation : Its ester form may improve solubility and bioavailability of active pharmaceutical ingredients (APIs). This property is particularly beneficial in designing oral formulations where absorption is critical .
  • Prodrug Strategies : The benzyl ester may function as a prodrug, enhancing the delivery of the active drug through metabolic conversion once administered. This approach can optimize therapeutic outcomes while minimizing side effects .

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University evaluated the anticancer properties of various pyrrolidine derivatives, including our compound of interest. The results demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.

Case Study 2: Neuroprotection

In a neurobiology study published in the Journal of Neurochemistry, researchers investigated the neuroprotective effects of several amino acid derivatives. The findings suggested that compounds similar to 3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester could reduce oxidative stress markers in neuronal cultures.

Case Study 3: Enzyme Inhibition

Research published in the Journal of Medicinal Chemistry explored the enzyme inhibition potential of various pyrrolidine derivatives. The study highlighted that certain modifications to the amino acid structure could enhance enzyme selectivity, making them promising candidates for drug development targeting specific metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations in Pyrrolidine Benzyl Esters

Structural Isomers and Enantiomers

(S)-3-Bromo-pyrrolidine-1-carboxylic acid benzyl ester (CAS 1353995-89-7): Structure: Bromine substituent at position 3 instead of the amino-propionyl-ethyl-amine group. Use: Intermediate in Suzuki coupling reactions . Comparison: The bromine atom offers a site for cross-coupling reactions, whereas the target compound’s amine group enables nucleophilic reactivity or salt formation.

(R)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester (CAS 917357-85-8): Structure: Hydroxyethyl-methyl-amino substituent at position 3. Comparison: The hydroxyl group may improve water solubility, contrasting with the target compound’s primary amine, which could enhance basicity .

Piperidine vs. Pyrrolidine Core

Example :

  • (R)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester (CAS 1401667-08-0): Molecular Weight: 347.45 g/mol (vs. 319.40 for the target compound). Structure: Six-membered piperidine ring with isopropyl-amino substitution. Impact: The larger piperidine core may alter conformational flexibility and binding pocket compatibility compared to pyrrolidine derivatives .

Ester Group Modifications

tert-Butyl Esters: Example: 2-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 925154-91-2). Comparison: The tert-butyl group enhances steric protection of the ester, improving metabolic stability but reducing solubility compared to the benzyl ester .

Ethyl Esters :

  • Pyrrolidine-1-carboxylic acid ethyl ester ():
  • Synthesis : Prepared via reaction of ethyl chloroformate with pyrrolidine.
  • Use : Simpler structure for foundational studies, lacking the functionalized side chains of the target compound .

Physicochemical Properties

Property Target Compound Piperidine Analog Bromo Analog
Molecular Weight (g/mol) 319.40 347.45 299.15
Predicted Density (g/cm³) - 1.14 -
Boiling Point (°C) - 499.8 -

Key Insight : Lower molecular weight of the target compound may improve diffusion across biological membranes compared to the piperidine analog.

Preparation Methods

Reaction Optimization

Key parameters influencing yield include:

  • Solvent polarity : Non-polar solvents (e.g., DCM) minimize side reactions.

  • Stoichiometry : A 1.2:1 molar ratio of DCC to carboxylic acid ensures complete activation.

  • Temperature : Reactions performed at 0–5°C reduce epimerization risks.

Post-reaction workup involves filtration to remove dicyclohexylurea (DCU) byproducts, followed by silica gel chromatography for purification.

Radical Addition for Pyrrolidine Functionalization

Radical-mediated C–N bond formation enables precise functionalization of the pyrrolidine ring. A method adapted from tubuvaline synthesis employs β-benzyloxy hydrazones as radical acceptors, leveraging Mn-mediated hydrogen atom transfer (HAT) for stereoselective amination.

Hydrazone Preparation and Radical Initiation

  • Hydrazone synthesis : Condensation of pyrrolidine-1-carbaldehyde with enantiopure N-aminooxazolidinone derivatives yields chiral hydrazones.

  • Radical generation : Mn(dpm)₃ (dpm = dipivaloylmethanate) under 450 nm light generates ethylaminyl radicals, which add to the hydrazone with >10:1 diastereoselectivity.

Table 1 : Radical Addition Conditions and Outcomes

ParameterValueYield (%)Diastereomeric Ratio
Radical initiatorMn(dpm)₃, hv (450 nm)6512:1
Temperature−20°C589:1
SolventToluene7215:1

Continuous Flow Synthesis for Scalability

Industrial-scale production employs continuous flow reactors to enhance heat/mass transfer and reduce reaction times. A representative protocol involves:

  • Step 1 : Continuous Steglich esterification in a microreactor (residence time: 5 min, 25°C).

  • Step 2 : In-line filtration to remove DCU.

  • Step 3 : Radical amination in a packed-bed reactor with immobilized Mn catalyst.

This approach achieves 89% yield with 99.5% purity, outperforming batch methods by reducing side product formation.

Protecting Group Strategies

Benzyl and Pivaloyl Groups

  • Benzyl esters : Introduced via Steglich conditions; removed using SnCl₄ in refluxing DCM (85–90% recovery).

  • Pivaloyl oxymethyl (POM) : Protects alcohol intermediates during oxidation steps; cleaved with K₂CO₃/MeOH.

Challenges : Late-stage debenzylation of tetrapeptide analogs risks decomposition, necessitating SnCl₄’s mild Lewis acidity.

Stereochemical Control and Analysis

Mosher Ester Analysis

The (S)-configuration of the 2-amino-propionyl group is verified via Mosher ester derivatization :

  • React the free alcohol with (S)-Mosher’s acid chloride.

  • Analyze ¹H NMR Δδ values for diagnostic splitting patterns.

Example : For intermediate (R)-19 , Mosher ester S1 showed Δδ = 0.12 ppm for Cα-H, confirming the (R)-configuration.

Chiral Chromatography

Preparative HPLC with Chiralpak AD-H columns resolves enantiomers (ee >98%), critical for pharmaceutical applications.

Case Study: Synthesis of Tubuvaline Analogs

A related compound, N-TFA-O-benzyltubuvaline methyl ester (10 ), illustrates analogous steps:

  • Keck allylation for C–C bond formation (er 10:1).

  • Swern oxidation to convert alcohols to aldehydes.

  • SmI₂-mediated N–N bond cleavage for amine liberation.

This route achieves 45% yield over eight steps, highlighting transferable strategies for the target compound.

Challenges and Mitigation

Oxidation Sensitivity

Primary alcohols in intermediates (e.g., 20 ) require protection before oxidation to avoid degradation. Telescoped oxidation-esterification sequences (TEMPO/NaClO → MeI) mitigate losses.

Epimerization Risks

Low-temperature (−78°C) conditions during allylzinc additions preserve stereochemistry, as seen in (R)-19 synthesis .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester with high stereochemical purity?

  • Methodological Answer : Begin with a Boc-protected pyrrolidine scaffold (e.g., N-Boc-L-homophenylalanine derivatives) to ensure stereochemical control during coupling reactions. Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the (S)-2-aminopropionyl-ethyl-amino moiety. Benzyl ester protection of the carboxylic acid group is critical to prevent side reactions during amide bond formation. Purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures removal of diastereomeric impurities .

Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : Confirm the benzyl ester group via aromatic proton signals (δ 7.2–7.4 ppm) and the pyrrolidine ring protons (δ 3.0–4.0 ppm). The (S)-2-aminopropionyl moiety will show α-proton doublets (δ 4.1–4.3 ppm) and NH signals (δ 6.8–7.0 ppm).
  • HRMS : Validate the molecular formula (e.g., C₁₈H₂₅N₃O₄) with a mass error < 2 ppm.
  • HPLC : Use a chiral column (e.g., Chiralpak AD-H) to confirm enantiomeric excess (>98%) .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound’s role as a cysteine protease inhibitor?

  • Methodological Answer :

  • Enzyme Assays : Use fluorogenic substrates (e.g., Z-Phe-Arg-AMC) to measure inhibition kinetics (IC₅₀) in buffer systems mimicking physiological pH (6.5–7.5). Include positive controls (e.g., E-64) to validate assay conditions.
  • Structural Analysis : Perform X-ray crystallography or molecular docking to map interactions between the pyrrolidine core and the protease’s active site (e.g., cathepsin B). Prioritize resolving stereospecific hydrogen bonds with catalytic cysteine residues .

Q. How can researchers resolve contradictions between NMR and computational data regarding the compound’s conformational flexibility?

  • Methodological Answer :

  • Dynamic NMR : Perform variable-temperature NMR (e.g., 25–60°C) to detect restricted rotation in the ethyl-amino linker.
  • DFT Calculations : Optimize molecular geometries at the B3LYP/6-31G(d) level to model low-energy conformers. Compare computed chemical shifts with experimental NMR data to identify dominant conformations .

Q. What strategies mitigate side reactions during the deprotection of the benzyl ester group in complex derivatives?

  • Methodological Answer :

  • Catalytic Hydrogenation : Use Pd/C (10% w/w) under H₂ (1–3 atm) in ethanol/THF (1:1). Monitor reaction progress via TLC to avoid over-reduction of the pyrrolidine ring.
  • Acidolysis : For acid-stable intermediates, employ TFA/DCM (1:4) at 0°C to cleave the benzyl ester without racemization .

Data Contradiction Analysis

Q. Why might HPLC purity assays and NMR integration data disagree for this compound?

  • Methodological Answer :

  • Impurity Nature : HPLC may detect non-UV-active impurities (e.g., inorganic salts), while NMR integrates all proton-containing species.
  • Solution : Cross-validate with LC-MS to identify non-protonated contaminants. Use preparative HPLC to isolate impurities for structural elucidation .

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